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Compound of Interest

Compound Name:
2-(3-Hydroxyadamantan-1-

yl)acetic acid

Cat. No.: B102242 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

hydroxy-1-adamantaneacetic acid, a key intermediate in the synthesis of various

pharmaceutical compounds. Due to the limited availability of complete, published spectroscopic

data for this specific molecule, this guide presents the available Fourier-transform infrared

(FTIR) spectroscopy data, supplemented with nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data from the closely related compound, 1-adamantaneacetic acid, for

comparative analysis. Detailed experimental protocols for acquiring such data are also

provided, along with a workflow diagram for spectroscopic analysis.

Spectroscopic Data
The following tables summarize the available and representative spectroscopic data for 3-

hydroxy-1-adamantaneacetic acid and its structural analog.

Infrared (IR) Spectroscopy
Table 1: FTIR Spectral Data for 3-Hydroxy-1-Adamantaneacetic Acid[1]
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Wavenumber (cm⁻¹) Assignment

~3400 (broad) O-H stretch (hydroxyl and carboxylic acid)

~2920, 2850 C-H stretch (adamantane cage)

~1710 C=O stretch (carboxylic acid)

~1450 C-H bend (adamantane cage)

~1240 C-O stretch / O-H bend (carboxylic acid)

~1050 C-O stretch (hydroxyl)

Note: The assignments are based on typical functional group frequencies and data from the

provided spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H and ¹³C NMR data for 3-hydroxy-1-adamantaneacetic acid were found. The

following data for 1-adamantaneacetic acid is provided for reference.

Table 2: ¹H NMR Spectral Data for 1-Adamantaneacetic Acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~2.05 s 2H -CH₂-COOH

~1.98 br s 3H Adamantane CH

~1.70 br s 6H Adamantane CH₂

~1.60 br s 6H Adamantane CH₂

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 3: ¹³C NMR Spectral Data for 1-Adamantaneacetic Acid
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Chemical Shift (δ) ppm Assignment

~178 C=O (Carboxylic Acid)

~42 -CH₂-COOH

~40 Adamantane C (quaternary)

~36 Adamantane CH₂

~28 Adamantane CH

Solvent: CDCl₃.

Mass Spectrometry (MS)
No published mass spectrum for 3-hydroxy-1-adamantaneacetic acid was found. The following

data for 1-adamantaneacetic acid is provided for reference.

Table 4: Mass Spectrometry Data for 1-Adamantaneacetic Acid[2]

m/z Relative Intensity Assignment

194 [M]⁺ Molecular Ion

135 High [M - COOH]⁺

93 Moderate Adamantyl fragmentation

79 Moderate Adamantyl fragmentation

Ionization Mode: Electron Ionization (EI).

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS)
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as an internal standard.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good

signal-to-noise ratio. Typical parameters include a pulse angle of 45°, a spectral width of 15

ppm, and a relaxation delay of 2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using proton decoupling. A larger number of

scans is typically required compared to ¹H NMR.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a

small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in a

mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrumentation: Use a standard FTIR spectrometer.

Data Acquisition: Record a background spectrum of a pure KBr pellet. Then, place the

sample pellet in the spectrometer and record the sample spectrum. The instrument software

will automatically generate the absorbance or transmittance spectrum.

Spectral Range: Typically, spectra are recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: For a volatile and thermally stable compound like an adamantane

derivative, gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a

suitable method.

Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or time-

of-flight analyzer).
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GC Conditions: Use a suitable capillary column (e.g., a non-polar column like DB-5). The

oven temperature program should be optimized to ensure good separation.

MS Conditions: For EI, a standard electron energy of 70 eV is used. The mass analyzer is

set to scan a relevant mass range (e.g., m/z 40-400).

Data Analysis: The resulting mass spectrum will show the molecular ion peak (if stable) and

various fragment ions, which can be used to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Spectroscopic Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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